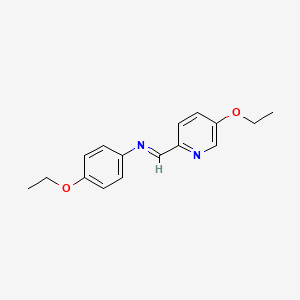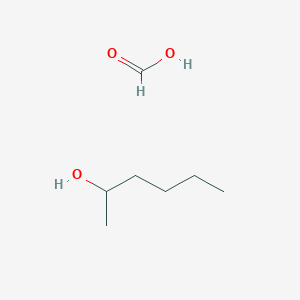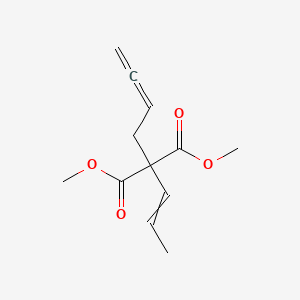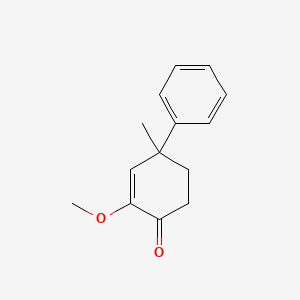
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene is a highly fluorinated aromatic compound. Its structure consists of a benzene ring substituted with multiple fluorine atoms and fluorinated alkyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene typically involves the fluorination of a suitable aromatic precursor. One common method is the direct fluorination of a benzene derivative using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or decomposition of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate fluorinated compounds. These intermediates are then subjected to further fluorination and functionalization steps to achieve the desired product. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the industrial production process.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace fluorine atoms with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.
科学的研究の応用
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
作用機序
The mechanism by which 1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene: This compound is similar in structure but lacks the pentafluoroethyl group.
1,2,3,4-Tetrafluoro-5-(2,3,4,5-tetrafluorophenyl)benzene: Another fluorinated aromatic compound with different substituents on the benzene ring.
1,2,3,4-Tetrafluoro-5-[(4-isopropylphenyl)ethynyl]benzene: A compound with an ethynyl group and additional fluorine atoms.
Uniqueness
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry.
特性
CAS番号 |
111864-94-9 |
|---|---|
分子式 |
C9F12 |
分子量 |
336.08 g/mol |
IUPAC名 |
1,2,3,4-tetrafluoro-5-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9F12/c10-3-1(7(14,15)9(19,20)21)2(8(16,17)18)4(11)6(13)5(3)12 |
InChIキー |
JNIGXHWIWDQABQ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)





![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)




![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)


